molecular formula C20H20O4 B12378243 Antiproliferative agent-41 CAS No. 225652-55-1

Antiproliferative agent-41

Cat. No.: B12378243
CAS No.: 225652-55-1
M. Wt: 324.4 g/mol
InChI Key: PSQKEAPNQHILIA-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antiproliferative agent-41 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the development of treatments for various types of cancer, as they can effectively halt the growth and spread of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-41 typically involves a series of chemical reactions that result in the formation of the desired compound. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-41 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.

    Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of less reactive species.

    Substitution: Replacement of one functional group with another, which can modify the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more reactive intermediates, while reduction reactions can produce less reactive species. Substitution reactions can result in modified compounds with different functional groups, potentially enhancing their antiproliferative activity.

Scientific Research Applications

Antiproliferative agent-41 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antiproliferative agent-41 involves its interaction with specific molecular targets and pathways within cells. This compound is known to inhibit key enzymes and signaling pathways that are essential for cell proliferation. For example, it may target DNA synthesis enzymes, leading to the disruption of DNA replication and cell division. Additionally, this compound can induce apoptosis, or programmed cell death, by activating specific apoptotic pathways and increasing the production of reactive oxygen species .

Comparison with Similar Compounds

Antiproliferative agent-41 can be compared with other similar compounds, such as:

This compound stands out due to its unique chemical structure and specific molecular targets, which may offer advantages in terms of selectivity and efficacy in cancer treatment.

Properties

CAS No.

225652-55-1

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(2E)-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one

InChI

InChI=1S/C20H20O4/c1-11-5-13(6-12(2)19(11)21)7-15-8-14-9-17(23-3)18(24-4)10-16(14)20(15)22/h5-7,9-10,21H,8H2,1-4H3/b15-7+

InChI Key

PSQKEAPNQHILIA-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2CC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.